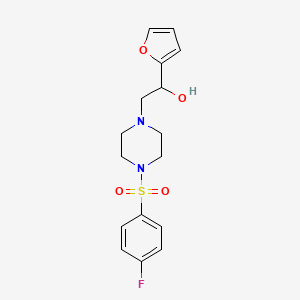

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as FPEI, and it is a potent inhibitor of the protein kinase C (PKC) enzyme. PKC is an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Therefore, FPEI has been studied for its potential therapeutic applications in cancer, diabetes, and other diseases.

Scientific Research Applications

Metabolism and Enzymatic Activity

- Cytochrome P450 and Other Enzymes Involvement : The compound Lu AA21004, which contains a structure similar to the query compound, was studied for its metabolism using human liver microsomes and recombinant enzymes. The metabolism process involves the formation of various metabolites catalyzed by enzymes like CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6. This study illustrates the enzymatic pathways and interactions of similar compounds in the human liver, highlighting the role of specific enzymes in drug metabolism (Hvenegaard et al., 2012).

Chemical Synthesis and Modification

- Phosphoinositide-3-Kinase Inhibitors : Research on replacing the piperazine sulfonamide portion of PI3Kα inhibitors identified a gem-dimethylbenzylic alcohol analog with potent in vitro efficacy. This study demonstrates the potential of structural modifications in enhancing the pharmacological profile of compounds related to the query compound (Lanman et al., 2014).

- Protection of Hydroxyl Groups in Carbohydrate Chemistry : The compound 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) was designed for protecting hydroxyl groups. This compound was used to protect the unreactive 4-OH in a galactose building block, demonstrating its utility in the synthesis of complex carbohydrates (Spjut et al., 2010).

Pharmacological Applications

- Antidepressant and Antianxiety Properties : A series of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and evaluated for antidepressant and antianxiety activities. Compounds with structures related to the query compound showed significant activity, indicating potential therapeutic applications (Kumar et al., 2017).

properties

IUPAC Name |

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-1-(furan-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O4S/c17-13-3-5-14(6-4-13)24(21,22)19-9-7-18(8-10-19)12-15(20)16-2-1-11-23-16/h1-6,11,15,20H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCIDQPBFVTPAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CO2)O)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole](/img/structure/B2441050.png)

![4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol](/img/structure/B2441053.png)

![4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2441054.png)

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2441060.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)-2-propenenitrile](/img/structure/B2441063.png)

![(Z)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(methoxy)amine](/img/structure/B2441065.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine](/img/structure/B2441067.png)